Uridin-5'-diphosphat-Dinatriumsalz

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

UDP (Natriumsalzhydrat) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

UDP (Natriumsalzhydrat) übt seine Wirkungen aus, indem es als Agonist des P2Y-Purinozeptors P2Y6 wirkt . Nach Bindung an diesen Rezeptor stimuliert es die Produktion von Entzündungsmediatoren, verstärkt die Phagozytose und induziert Vasokonstriktion . Darüber hinaus wirkt UDP (Natriumsalzhydrat) als Antagonist von P2Y14, dessen Agonisten UDP-Glucose, UDP-Galactose und UDP-Glucuronsäure umfassen .

Wirkmechanismus

Target of Action

Uridine-5’-diphosphate disodium salt, also known as UDP disodium salt, primarily targets the P2Y6 receptor . This receptor is a part of the P2Y receptor family, which is a group of G-protein coupled receptors activated by extracellular nucleotides . The P2Y6 receptor is selectively activated by UDP .

Mode of Action

UDP disodium salt acts as a potent, selective native agonist for the P2Y6 receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, UDP disodium salt binds to the P2Y6 receptor, triggering a response .

Biochemical Pathways

UDP disodium salt plays a crucial role in various biochemical pathways. It is an endogenous metabolite that catalyzes the glucuronidation of a wide array of substrates . Glucuronidation is a major pathway that enhances the elimination of small lipophilic molecules, such as steroids, bilirubin, hormones, and drugs, making them more water-soluble . UDP disodium salt is also used in nucleic acid (RNA) biosynthesis .

Pharmacokinetics

These properties significantly impact the bioavailability of the compound, determining the concentration of the compound that reaches the target site to exert its therapeutic effect .

Result of Action

Upon binding to the P2Y6 receptor, UDP disodium salt can induce various cellular responses. For instance, it has been shown to significantly induce microglial CCL2 and CCL3 mRNA expression . These chemokines play a role in the immune response, particularly in the recruitment of immune cells to sites of injury or infection .

Action Environment

The action, efficacy, and stability of UDP disodium salt can be influenced by various environmental factors. It’s important to note that factors such as pH, temperature, and the presence of other molecules can potentially impact the activity and stability of many compounds .

Biochemische Analyse

Biochemical Properties

Uridine-5’-diphosphate disodium salt is involved in nucleic acid (RNA) biosynthesis and cell signaling . It serves as a substrate for enzymes such as RNA polymerases and GTPases . These enzymes are involved in a wide range of applications from the synthesis of RNA to the regulation of G-coupled protein receptors (GPCR) and cell signaling molecules .

Cellular Effects

Uridine-5’-diphosphate disodium salt influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It promotes chemotaxis and chemokinesis in microglial cells in response to neuronal damage . It also serves as a ligand for P2Y receptors .

Molecular Mechanism

At the molecular level, Uridine-5’-diphosphate disodium salt exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is a P2Y6 receptor agonist and GPR105 receptor inhibitor .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Uridine-5’-diphosphate disodium salt change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .

Dosage Effects in Animal Models

The effects of Uridine-5’-diphosphate disodium salt vary with different dosages in animal models. Studies on threshold effects and any toxic or adverse effects at high doses are ongoing .

Metabolic Pathways

Uridine-5’-diphosphate disodium salt is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and it may affect metabolic flux or metabolite levels .

Subcellular Localization

The subcellular localization of Uridine-5’-diphosphate disodium salt and any effects on its activity or function are currently being studied. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of UDP (sodium salt hydrate) can be achieved through enzymatic synthesis. One common method involves the use of glycosyltransferases, which are enzymes that catalyze the transfer of sugar moieties from activated donor molecules to specific acceptor molecules . The enzymatic route offers regio- and stereo-selectivity without the need for protection of functional groups . For example, N-acetylglucosamine uridyltransferase (GlmU) from Escherichia coli can be used to pyrophosphorylate N-acetyl-d-glucosamine 1-phosphate to produce UDP-GlcNAc .

Industrial Production Methods

Industrial production of UDP (sodium salt hydrate) typically involves large-scale enzymatic synthesis. This method is preferred due to its efficiency and high yield compared to traditional chemical synthesis, which is laborious and time-consuming . The enzymatic process can be scaled up by proportionally increasing the amount of reagents and reaction volumes .

Analyse Chemischer Reaktionen

Types of Reactions

UDP (sodium salt hydrate) undergoes various biochemical reactions, including glycosylation, where it acts as a donor of sugar moieties in the formation of glycosidic bonds . It can also participate in phosphorylation and pyrophosphorylation reactions.

Common Reagents and Conditions

Common reagents used in reactions involving UDP (sodium salt hydrate) include glycosyltransferases, ATP, and specific acceptor molecules such as N-acetylglucosamine . The reactions are typically carried out under mild conditions, such as at 25°C in a water bath .

Major Products Formed

The major products formed from reactions involving UDP (sodium salt hydrate) include various glycosylated compounds, such as UDP-GlcNAc and UDP-GalNAc, which are important in the biosynthesis of polysaccharides and glycoproteins .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

UDP-α-D-Glucose (Natriumsalzhydrat): Ein endogenes Nukleotidzucker, das an Glykosyltransferase-Reaktionen und der Aktivierung des P2Y14-Rezeptors beteiligt ist.

UDP-Glucuronsäure (Natriumsalzhydrat): Ein Nukleosiddiphosphatsugar, das bei der Biosynthese von Polysacchariden verwendet wird.

Einzigartigkeit

UDP (Natriumsalzhydrat) ist einzigartig in seiner spezifischen agonistischen Aktivität gegenüber dem P2Y6-Rezeptor, die es von anderen ähnlichen Verbindungen wie UDP-α-D-Glucose und UDP-Glucuronsäure unterscheidet . Diese Spezifität ermöglicht es, eine besondere Rolle bei der Modulation von Entzündungsreaktionen und Immunzellfunktionen zu spielen .

Eigenschaften

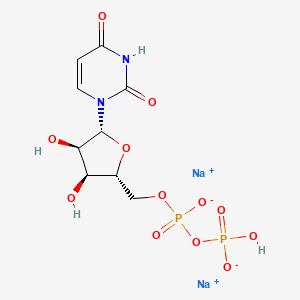

IUPAC Name |

disodium;[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O12P2.2Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,10,12,15)(H2,16,17,18);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQKVPFKBNNAXCE-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2Na2O12P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.